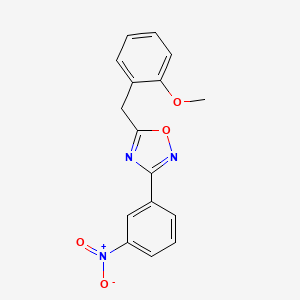
5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. For example, this compound has been shown to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. In addition, this compound has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities and pharmacological properties. This compound has been shown to exhibit a wide range of effects on various cellular targets, making it a valuable tool for studying cell signaling, proliferation, and differentiation. In addition, this compound is relatively easy to synthesize and has been shown to exhibit low toxicity in vitro and in vivo.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may exhibit different biological activities in different cell types or under different experimental conditions. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain research areas.
Direcciones Futuras
There are several future directions for the study of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties or selectivity for specific cellular targets. Another potential direction is the use of this compound as a fluorescent probe for the detection of metal ions or other biomolecules. Finally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through a multistep process that involves the reaction of 2-nitrobenzaldehyde with o-methoxybenzohydrazide to form a hydrazone intermediate. This intermediate is then cyclized with acetic anhydride and concentrated sulfuric acid to yield the final product.
Aplicaciones Científicas De Investigación
5-(2-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-3-2-5-11(14)10-15-17-16(18-23-15)12-6-4-7-13(9-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVLUBVAZPYTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5788122.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)
![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![methyl 4-[(1-naphthylacetyl)amino]benzoate](/img/structure/B5788177.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)

![2-[(4-morpholinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5788195.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)